4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate
Description
Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O4S/c21-19-15-9-8-14(24-20(22)18-7-4-10-25-18)11-17(15)23-12-16(19)13-5-2-1-3-6-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUMHQHBLKVATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound belonging to the chromene derivatives class, which has garnered attention for its diverse biological activities. This compound features a chromene core with a benzopyran structure, substituted with a phenyl group and a thiophene-2-carboxylate moiety. The unique structural features of this compound contribute to its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate chromene and thiophene derivatives. The presence of the phenyl and thiophene groups enhances its chemical reactivity and biological efficacy.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antitumor Activity :
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549) and breast cancer (MCF-7). Initial studies suggest it may inhibit cell proliferation effectively, with IC50 values indicating potent activity against these cell lines .
- Enzyme Inhibition :
- Antioxidant Properties :
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with related chromene derivatives is insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen | Methyl and methoxy substitutions | Enhanced solubility; altered biological activity |
| 3-(2-Chlorophenyl)-4-oxo-(trifluoromethyl)chromen | Trifluoromethyl group | Increased lipophilicity; potential bioactivity |
| 3-(4-chloro-3,5-dimethylphenoxy)-4H-chromen | Chlorinated phenoxy substituent | Potentially improved antibacterial properties |
This table illustrates how modifications in the chromene structure can lead to varying biological profiles, emphasizing the importance of structural diversity in drug design.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- In Vitro Cytotoxicity Studies : A study involving N-(4-oxo-(trifluoromethyl)-4H-chromen) derivatives showed significant cytotoxicity against MCF-7 and A549 cell lines, with IC50 values ranging from 22 µg/mL to over 48 µg/mL depending on the specific substitution patterns .
- Molecular Docking Studies : Research has demonstrated that certain chromene derivatives exhibit strong binding affinities to target proteins involved in cancer pathways, suggesting mechanisms through which these compounds exert their effects .
Scientific Research Applications
Synthesis and Structural Features
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. Key steps include:
- Formation of the chromene core through cyclization reactions.
- Introduction of the phenyl and thiophene moieties via electrophilic aromatic substitution or coupling reactions.
The structural features of this compound contribute significantly to its biological activities:
| Feature | Description |
|---|---|
| Chromene Core | Provides a scaffold for biological activity |
| Phenyl Group | Enhances lipophilicity and potential interactions |
| Thiophene Moiety | Contributes to electronic properties and reactivity |
Case Studies
Several case studies highlight the effectiveness of chromen derivatives in various applications:
- Antitumor Evaluation: A study evaluated a series of substituted 4H-chromenes against MCF-7 breast cancer cells, finding several compounds with IC50 values ranging from 0.3 to 2 μg/mL, indicating significant anticancer activity .
- Molecular Docking Studies: In silico studies have been conducted to assess the binding affinity of these compounds with cancer-related targets. Results indicated strong interactions with key proteins involved in tumor progression .
- Comparative Studies on Derivatives: Research comparing various chromen derivatives has shown that specific substitutions can lead to enhanced biological profiles, making them valuable in medicinal chemistry research .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiophene-2-carboxylate ester group undergoes nucleophilic substitution under basic conditions. Hydrolysis is the most common pathway:
Mechanistic Insight :
The ester group’s carbonyl carbon is susceptible to nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that collapses to release the carboxylate. Alkylation typically targets oxygen nucleophiles under anhydrous conditions .
Cyclization and Ring-Opening Reactions
The chromenone core participates in cycloaddition and ring-modification reactions:
Key Observation :
Nitration under strongly acidic conditions introduces electron-withdrawing groups, altering the chromenone’s electronic profile and reactivity .
Condensation Reactions
The ketone group at position 4 participates in condensation with amines or hydrazines:
| Reaction | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Schiff Base Formation | Ethanol, reflux (4 h) | Aniline derivatives | Formation of imine-linked conjugates | |
| Hydrazone Synthesis | Glacial acetic acid, 60°C | Hydrazine hydrate | Production of hydrazone derivatives |
Application :
These reactions are critical for synthesizing bioactive derivatives with enhanced solubility or targeting properties.
Electrophilic Aromatic Substitution (EAS)
The phenyl group at position 3 undergoes EAS:
| Reaction | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitration mixture | Para-substituted nitroaryl derivative | |
| Sulfonation | Fuming H₂SO₄, 50°C | SO₃ | Sulfonic acid derivative |
Regioselectivity :
The phenyl ring’s electron-donating substituents direct electrophiles to the para position, confirmed by NMR analysis .
Redox Reactions
The α,β-unsaturated ketone system in chromenone undergoes selective reduction:
| Reaction | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol | Pd/C | Saturation of the chromenone double bond | |
| Oxidation | KMnO₄, acidic, Δ | KMnO₄ | Cleavage of the thiophene ring |
Stereochemical Note :
Hydrogenation yields a dihydrochromenone derivative, preserving the coumarin scaffold while modifying conjugation.
Cross-Coupling Reactions
The thiophene moiety participates in transition-metal-catalyzed couplings:
| Reaction | Conditions | Reagents | Outcome | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Aryl boronic acids | Biaryl-thiophene conjugates |
Catalytic System :
Palladium catalysts enable the introduction of diverse aryl groups, expanding structural diversity .
Biological Activity Correlation
Structural modifications directly impact bioactivity:
Mechanistic Insight :
The trifluoromethyl group (in analogs) enhances binding to hydrophobic enzyme pockets, as shown in molecular docking studies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Coumarin-Based Liquid Crystals
a) 4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate (I)
- Substituents : A trifluoromethyl (-CF₃) group at position 7 and a heptyloxy chain via a benzoyloxy linker at position 3.
- Properties: Exhibits smectic LC behavior due to the flexible heptyloxy chain and polar -CF₃ group. The trifluoromethyl group enhances thermal stability (clearing point >150°C) compared to non-fluorinated analogs .
- Comparison : Unlike 4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate, compound I lacks the thiophene ester but includes a -CF₃ group, which increases dipole moment and LC phase range.
b) 4-(Decyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate (II)
- Substituents : Decyloxy chain at position 4 and -CF₃ at position 7.
- Properties : Longer alkyl chain (decyl vs. heptyl) extends LC phases to lower temperatures. The absence of a benzoyloxy spacer reduces molecular rigidity compared to I .
- Comparison : Both II and the target compound share a coumarin core, but II’s -CF₃ and decyloxy groups prioritize LC behavior over electronic modulation from the thiophene ester.
c) 4-(Octyloxy)phenyl 2-oxo-2H-chromene-3-carboxylate (III)
- Properties : Displays nematic LC phases with lower thermal stability (clearing point ~120°C) due to the absence of strong electron-withdrawing groups .
- Comparison : The target compound’s thiophene-2-carboxylate likely offers greater electronic anisotropy than III’s simple carboxylate, impacting optoelectronic applications.
Thiophene-Containing Derivatives
a) [3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate
- Substituents : Methoxyphenyl at position 3 and -CF₃ at position 2.
- Properties : The methoxy group enhances solubility in polar solvents, while -CF₃ increases metabolic stability in medicinal contexts. Molecular weight: 446.04 g/mol .
- Comparison : Structural isomerism (position of -CF₃) differentiates it from the target compound. The methoxyphenyl group may alter binding affinity in biological systems.
b) Podophyllotoxin-Thiophene Hybrid (Compound 4)
- Structure : Combines a podophyllotoxin-derived tetrahydrofuran with thiophene-2-carboxylate.
- Properties : Designed for antitumor activity via tubulin inhibition. The thiophene ester improves membrane permeability compared to unmodified podophyllotoxin .
- Comparison : While both share the thiophene-2-carboxylate group, the podophyllotoxin hybrid prioritizes biological activity over material science applications.
Benzo[b]thiophene Analogs
a) Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1b)
- Structure : Benzo[b]thiophene core with phenyl, ketone, and ester groups.
- Properties: Melting point 174–178°C; IR νmax 1774 cm⁻¹ (ester C=O). The conjugated dienone system enables redox activity absent in coumarin derivatives .
- Comparison : The benzo[b]thiophene core offers distinct electronic properties compared to the coumarin scaffold, favoring applications in organic electronics.
b) Ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate
- Substituents : Methyl at position 3 and triacetoxy groups.
- Properties : Lower melting point (153–156°C) due to reduced crystallinity from acetylated hydroxyls .
- Comparison : Acetylation masks polar hydroxyl groups, altering solubility and reactivity relative to the target compound’s unmodified coumarin core.
Data Tables
Table 1: Structural and Thermal Comparison of Coumarin Derivatives
Key Findings and Implications
- Liquid Crystals : Alkyl chain length and electron-withdrawing groups (-CF₃, thiophene ester) critically influence LC phase range and thermal stability. The target compound’s thiophene ester may offer superior electronic anisotropy for OLEDs or sensors.
- Biological Activity : Thiophene esters enhance pharmacokinetic properties (e.g., compound 4’s antitumor activity). The target compound’s phenyl and ester groups could be optimized for drug delivery.
- Electronic Properties : Benzo[b]thiophene derivatives (e.g., 1b) exhibit redox activity, suggesting the target compound’s coumarin-thiophene hybrid may bridge optoelectronic and biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
